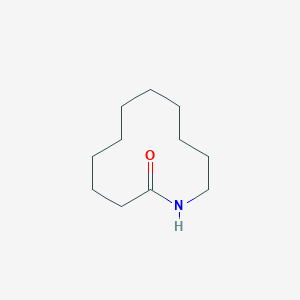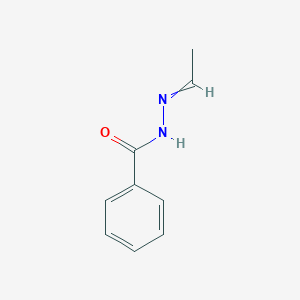
エチルアミン
説明
ICRF-154は、ビスジオキソピペラジンとしても知られており、抗がん剤ファミリーに属する化合物です。これはデクスラゾキサンと構造的に類似しており、DNA複製と転写に不可欠な酵素であるトポイソメラーゼIIを阻害する能力で知られています。 この化合物は、特に他の抗がん剤との併用で、がん治療において大きな可能性を示しています .
科学的研究の応用
ICRF-154 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemistry of bisdioxopiperazines.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Explored as an anticancer agent, particularly in combination with other drugs.
Industry: Used in the development of new anticancer drugs and as a reference compound in quality control.
作用機序
ICRF-154は、主にトポイソメラーゼIIを阻害することでその効果を発揮します。トポイソメラーゼIIは、DNA鎖を切断し、再結合することによってDNAのコンホメーションを調節する酵素です。この阻害により、DNA切断が蓄積し、最終的に細胞死につながります。 この化合物は、酵素の触媒部位と相互作用し、酵素が機能を完了することを妨げます .
類似の化合物との比較
ICRF-154は、次のような他のビスジオキソピペラジンと比較されます。
デクスラゾキサン(ICRF-187): 心保護特性で知られています。
ラゾキサン(ICRF-159): 転移を標的にする抗がん剤として使用されます。
ICRF-193: 抗腫瘍活性を有する別のビスジオキソピペラジン.
ICRF-154は、トポイソメラーゼIIの特異的な阻害と、他の抗がん剤との併用療法の可能性においてユニークです。 デクスラゾキサンとの構造的類似性から、心保護効果も示唆されています .
生化学分析
Biochemical Properties
Ethyliminum plays a crucial role in biochemical reactions, particularly as a catalytic inhibitor of topoisomerase II . Topoisomerase II is an enzyme that plays a vital role in DNA replication and transcription, and its inhibition can lead to the prevention of cancer cell proliferation
Cellular Effects
The effects of Ethyliminum on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit topoisomerase II can lead to the disruption of DNA replication in cancer cells, thereby inhibiting their growth .
Molecular Mechanism
The molecular mechanism of Ethyliminum involves its interaction with topoisomerase II at the molecular level . It binds to this enzyme, inhibiting its function and leading to changes in gene expression. This interaction can disrupt the normal functioning of cells, particularly cancer cells, and can lead to cell death .
準備方法
合成経路と反応条件
ICRF-154は、ビスジオキソピペラジン環の形成を含む一連の化学反応によって合成されます。合成は通常、エチレンジアミンとグリオキサールの反応でビスイミン中間体を形成することから始まります。 この中間体は、次に酸性条件下で環化されてビスジオキソピペラジン構造を形成します .
工業生産方法
ICRF-154の工業生産には、ラボと同様の反応条件を使用した大規模合成が含まれます。 このプロセスは、より高い収率と純度のために最適化されており、再結晶やクロマトグラフィーなど、多くの精製工程が含まれることがよくあります .
化学反応の分析
反応の種類
ICRF-154は、次を含むさまざまな化学反応を受けます。
酸化: ICRF-154は、酸化されてさまざまな誘導体を形成できます。
還元: この化合物は、特定の条件下で還元されて還元型を生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな薬理学的特性を持つ可能性のあるICRF-154のさまざまな誘導体が含まれます .
科学研究の用途
ICRF-154は、幅広い科学研究の用途があります。
類似化合物との比較
ICRF-154 is compared with other bisdioxopiperazines such as:
Dexrazoxane (ICRF-187): Known for its cardioprotective properties.
Razoxane (ICRF-159): Used as an anticancer agent targeting metastases.
ICRF-193: Another bisdioxopiperazine with antitumor activity.
ICRF-154 is unique in its specific inhibition of topoisomerase II and its potential for combination therapy with other anticancer agents. Its structural similarity to dexrazoxane also suggests potential cardioprotective effects .
特性
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIGNUYGOFIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164579 | |
| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506-47-4 | |
| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1506-47-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QML51S42CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: ICRF-154 is a catalytic inhibitor of DNA topoisomerase II (topo II). [, , , ] Unlike topo II poisons, it does not stabilize the cleavage complex but instead inhibits the enzyme's activity at a different stage in the catalytic cycle. [, , ] This inhibition disrupts DNA topology, ultimately leading to cell cycle arrest, often in the G2/M phase, and potentially triggering apoptosis. [, , ] ICRF-154 has been shown to induce differentiation in some leukemia cell lines. []
A:
- Spectroscopic Data: Detailed spectroscopic data can be found in research publications focused on its characterization. [, ]
ANone: Specific information regarding material compatibility and stability of ICRF-154 under various conditions is limited in the provided research. Further investigation into its chemical properties and degradation pathways would be necessary.
A: ICRF-154 itself is not a catalyst but a catalytic inhibitor. It targets the enzyme topoisomerase II, inhibiting its catalytic activity essential for DNA replication and cell division. [, , ] This property makes ICRF-154 and its derivatives valuable tools in cancer research and potential therapeutics. [, , , , , , , ]
A: Yes, computational studies have been used to investigate the interaction of bisdioxopiperazines, including ICRF-154, with topoisomerase II. [] These studies have shed light on the structural basis for their inhibitory activity and have guided the development of more potent analogs.
A: The linker region connecting the two dioxopiperazine rings in bisdioxopiperazines plays a significant role in their interaction with topoisomerase II. [] Studies with ICRF-154 analogs have shown that subtle modifications in this region can affect the potency and selectivity of these compounds. [, , ]
A: Research indicates that N1-acyloxymethyl derivatives of ICRF-154 are prodrugs, likely hydrolyzed in vivo to release the active ICRF-154. [] This suggests that formulation strategies for ICRF-154 could involve creating prodrugs with improved stability, solubility, or bioavailability.
ANone: Specific SHE regulations surrounding ICRF-154 would depend on the region and specific use case (research, development, etc.). General laboratory safety practices and handling guidelines for hazardous substances should always be followed.
A: ICRF-154 exhibits a relatively short half-life in mice. [] The primary route of excretion is through the intestines. [] It shows a high plasma protein binding rate. [] These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.
A: ICRF-154 displays potent cytotoxicity against various tumor cell lines in vitro. [, , , , , , ] In vivo, it demonstrates antitumor activity in mouse models. [, , , , , ] Further research, including clinical trials, is necessary to fully understand its therapeutic potential in humans. [, ]
A: Specific resistance mechanisms to ICRF-154 have been explored by introducing mutations in the topoisomerase II enzyme. [] The L169I mutation, in particular, confers resistance to ICRF-154. [] The potential for cross-resistance with other topoisomerase II inhibitors warrants further investigation.
A: While ICRF-154 demonstrates antitumor activity, it's important to acknowledge its potential for toxicity. [, ] Like many cancer therapies, it can cause myelosuppression and gastrointestinal side effects. [] Preclinical studies highlight the importance of carefully evaluating its safety profile. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)










